molecular formula C17H17IN2O B2486321 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one CAS No. 1023484-85-6

2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one

Cat. No.: B2486321
CAS No.: 1023484-85-6
M. Wt: 392.24
InChI Key: SVOLVNPFDUEAAJ-UHFFFAOYSA-N
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Description

2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one is a synthetic organic compound that features a quinoline moiety attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: This can be achieved through the aldol condensation of appropriate ketones and aldehydes.

    Introduction of the Iodine Atom: Iodination can be performed using iodine and a suitable oxidizing agent.

    Attachment of the Quinoline Moiety: This step involves the nucleophilic substitution reaction where the quinoline derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenone ring.

    Reduction: Reduction reactions could target the quinoline moiety or the cyclohexenone ring.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5,5-dimethyl-3-(quinolinylamino)-2-cyclohexen-1-one: Lacks the 8-position substitution on the quinoline ring.

    2-Bromo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one: Bromine instead of iodine.

    2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-ol: Hydroxyl group instead of the ketone.

Uniqueness

The presence of the iodine atom and the specific substitution pattern on the quinoline ring make 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one unique

Properties

IUPAC Name

2-iodo-5,5-dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O/c1-17(2)9-13(15(18)14(21)10-17)20-12-7-3-5-11-6-4-8-19-16(11)12/h3-8,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOLVNPFDUEAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)I)NC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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